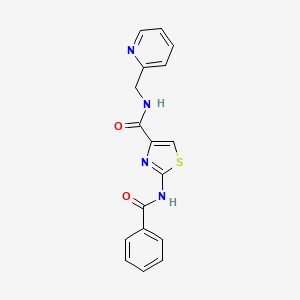

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-benzamido-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S/c22-15(12-6-2-1-3-7-12)21-17-20-14(11-24-17)16(23)19-10-13-8-4-5-9-18-13/h1-9,11H,10H2,(H,19,23)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTCSODBQSXMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the pyridin-2-ylmethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for the modification and development of derivatives with potentially enhanced biological activities.

Biology

The compound has shown promise as an enzyme inhibitor, particularly in studying enzyme kinetics and inhibition mechanisms. Its specificity towards CK1δ makes it an essential tool in understanding cellular signaling pathways.

Medicine

Due to its inhibitory properties against CK1δ, this compound is being investigated for therapeutic applications in cancer treatment. Studies have demonstrated its effectiveness in inhibiting the proliferation of various tumor cell lines.

Industry

The unique structural characteristics of this compound make it a candidate for developing new materials with specific properties. Its applications in material science are still under exploration.

Case Study 1: Inhibition of Tumor Cell Lines

Research has demonstrated that this compound effectively inhibits the proliferation of several tumor cell lines. For instance, studies indicated that at varying concentrations, this compound could reduce cell viability significantly compared to control groups, showcasing its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

Molecular modeling studies have elucidated the binding affinity of this compound to CK1δ. X-ray crystallography revealed specific interactions that stabilize the compound within the active site of the kinase, leading to effective inhibition .

Mechanism of Action

The mechanism of action of 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε). The compound binds to the active site of these kinases, inhibiting their activity and thereby affecting various cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Key SAR Insights :

- Trifluoromethoxy group : Enhances potency (e.g., 0.022 μM for trifluoromethoxy vs. 0.048 μM for halogenated derivatives) by improving hydrophobic interactions in the ATP-binding pocket .

- Pyridinylmethyl vs. Benzimidazole : The pyridinylmethyl group improves solubility and cellular permeability compared to benzimidazole derivatives, which often suffer from poor bioavailability .

- NH group necessity : Methylation of the benzimidazole NH (Compound 3) abolishes activity, highlighting its role in hydrogen bonding with CK1δ .

Comparison with Other Thiazole-Carboxamide Derivatives

- N-Substituted 4-Pyridinyl Thiazoles : Compounds like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate exhibit anti-inflammatory activity but lack CK1δ specificity due to their smaller substituents .

- Piperidinyl-Thiazoles : Early derivatives showed NF-κB inhibition but were repurposed for CK1δ/ε due to off-target effects. The removal of the piperidinyl group in 2-benzamido derivatives improved kinase selectivity .

Selectivity and Mechanism

- CK1δ vs. CK1ε : The compound exhibits 7-fold selectivity for CK1δ over CK1ε, attributed to subtle differences in the C-terminal regulatory domains of these isoforms .

- ATP-Competitive Inhibition : Kinetic studies confirm ATP-competitive binding, with inhibitory potency decreasing at higher ATP concentrations (e.g., IC50 increases from 0.022 μM at 10 μM ATP to 0.15 μM at 100 μM ATP) .

Advantages Over Prior CK1 Inhibitors

- Potency: Nanomolar IC50 values (e.g., 0.022 μM) surpass older CK1 inhibitors like D4476 (IC50 > 1 μM) .

Biological Activity

2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide is a heterocyclic compound that has gained attention for its potential biological activities, particularly in cancer research. This compound acts primarily as an inhibitor of casein kinase 1 delta (CK1δ), a member of the casein kinase family, which plays a crucial role in various cellular processes including cell cycle progression, apoptosis, and DNA damage response.

Target of Action

The primary target of this compound is CK1δ, which is involved in phosphorylating various substrates critical for cellular signaling pathways. The inhibition of CK1δ by this compound disrupts several key biochemical pathways, leading to significant effects on tumor cell proliferation.

Mode of Action

This compound functions as a potent and specific inhibitor of CK1δ, leading to the inhibition of proliferation in various tumor cell lines in a dose-dependent manner. The binding affinity and specificity for CK1δ have been confirmed through biochemical assays and molecular modeling studies.

The biochemical properties of this compound include:

- Molecular Formula : C15H14N4O2S

- Molecular Weight : 318.36 g/mol

- Structural Features : Contains a thiazole ring, an amide functional group, and a pyridine substituent.

| Property | Details |

|---|---|

| Molecular Formula | C15H14N4O2S |

| Molecular Weight | 318.36 g/mol |

| Structural Features | Thiazole ring, amide group, pyridine substituent |

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. It has been shown to effectively inhibit the proliferation of various tumor cell lines, including those resistant to conventional therapies. The compound's action is primarily mediated through its inhibition of CK1δ, which is implicated in cancer cell survival and proliferation.

Case Studies

- In Vitro Studies : In laboratory settings, this compound has demonstrated dose-dependent inhibition of tumor cell lines such as A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values reported range from 1.61 µg/mL to 1.98 µg/mL, indicating potent antitumor effects .

- Molecular Dynamics Simulations : Computational studies have shown that the compound interacts with CK1δ primarily through hydrophobic contacts, with minimal hydrogen bonding. This interaction profile supports its specificity and potency as an inhibitor.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound possesses sufficient bioavailability to exert its biological effects effectively. Further studies are needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Q & A

Q. What are the conventional synthetic routes for 2-benzamido-N-(pyridin-2-ylmethyl)thiazole-4-carboxamide, and what key reaction steps are involved?

The synthesis typically involves sequential coupling of thiazole-carboxamide intermediates with benzamido and pyridinylmethyl moieties. For example, compound analogs (e.g., compound 29 in ) are synthesized via nucleophilic substitution, amidation, and cyclization under inert atmospheres (N₂). Key steps include refluxing with CuI, (S)-proline, and sodium azide in ethanol-water mixtures, followed by purification via ethyl acetate extraction and preparative TLC .

Q. How is the structural integrity of this compound validated during synthesis?

Structural validation relies on ¹H NMR , ¹³C NMR , and ESI-MS to confirm molecular weight and functional groups. For instance, compound 31 ( ) showed ¹H NMR peaks at δ 8.21 (s, 1H, thiazole-H) and 13C NMR signals at 168.2 ppm (C=O), consistent with the carboxamide group. HPLC purity (>98%) further ensures homogeneity .

Q. What purification techniques are critical for isolating high-purity samples?

Common methods include preparative TLC (e.g., n-hexane/ethyl acetate 50:50 for compound 81 in ) and column chromatography . Ethyl acetate extraction and recrystallization are also employed to remove unreacted amines or acids .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Yield optimization requires substrate-specific tuning . For example, compound 58 () achieved 39% yield using method A (acid-amine coupling), while compound 34 ( ) yielded only 31% due to steric hindrance from the 4-azidobenzamido group. Adjusting solvent polarity (e.g., DMF for bulky substrates) or catalytic systems (e.g., Lawesson’s reagent for thioamide formation in compound 83) can enhance efficiency .

Q. What strategies are used to design analogs for structure-activity relationship (SAR) studies?

SAR-driven analogs modify the benzamido substituents (e.g., nitro, azido) or pyridinylmethyl linker . For instance, replacing 3,4,5-trimethoxybenzamido (compound 58) with 4-azidobenzamido (compound 34) alters hydrophobicity and bioactivity. Computational tools like ICReDD’s reaction path search ( ) predict viable synthetic pathways for novel analogs .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies arise from assay variability (e.g., cell line specificity) or stereochemical impurities . For example, enantiomers like compounds 59 (S-configuration) and 60 (R-configuration) in show divergent bioactivities. Resolution via chiral HPLC and validation with circular dichroism (CD) can clarify stereochemical impacts .

Q. What computational methods support molecular docking studies for target identification?

Quantum chemical calculations (e.g., DFT for ligand conformation) and molecular dynamics simulations predict binding affinities to targets like kinases or GPCRs. Tools such as AutoDock Vina or Schrödinger Suite integrate with ICReDD’s reaction databases ( ) to prioritize synthetically accessible bioactive analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.